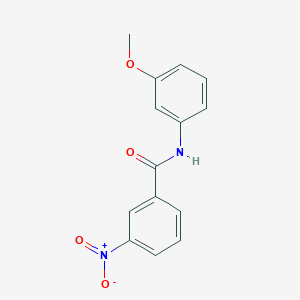
N-(3-méthoxyphényl)-3-nitrobenzamide
Vue d'ensemble
Description
“N-(3-Methoxyphenyl)-3-nitrobenzamide” is a chemical compound. Its structure consists of a benzamide group where the amide nitrogen is bonded to a 3-methoxyphenyl group and the carbonyl carbon is bonded to a 3-nitrophenyl group .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of the appropriate aniline (in this case, 3-methoxyaniline) with a nitrobenzoyl chloride . The reaction is usually carried out in the presence of a base, such as pyridine, which acts as a catalyst and a solvent .Molecular Structure Analysis
The molecular structure of “N-(3-methoxyphenyl)-3-nitrobenzamide” can be elucidated using various spectroscopic techniques, including NMR, IR, and mass spectrometry . The presence of the nitro group (-NO2) and the methoxy group (-OCH3) can be confirmed by their characteristic absorption bands in the IR spectrum .Chemical Reactions Analysis
The chemical reactions of “N-(3-methoxyphenyl)-3-nitrobenzamide” would largely depend on the conditions and the reagents used. For instance, it could potentially undergo hydrolysis under acidic or basic conditions to yield 3-methoxyaniline and 3-nitrobenzoic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of “N-(3-methoxyphenyl)-3-nitrobenzamide” can be predicted based on its molecular structure. For example, it is likely to have a relatively high melting point due to the presence of the polar nitro and amide groups, which can form strong intermolecular forces .Applications De Recherche Scientifique
Activité antifongique
N-(3-méthoxyphényl)-3-nitrobenzamide a été étudié pour son potentiel antifongique. Des chercheurs ont synthétisé une bibliothèque de dérivés de 1,2,3-triazole à partir de naphtols en utilisant la chimie click. Ces dérivés ont été évalués pour leur activité antifongique. Des études in vitro et in silico ont révélé que ces composés peuvent présenter les exigences structurales idéales pour le développement de nouveaux agents thérapeutiques contre les infections fongiques .
Analogues à cristaux liquides
Bien qu’il ne soit pas directement lié à la this compound, le concept d’analogues à cristaux liquides est pertinent. Des chercheurs ont synthétisé des analogues à cristaux liquides photoactifs avec des OCH3-substitués phényl-imino-alkoxybenzoates. Ces composés présentent un comportement mésomorphe et pourraient trouver des applications dans les dispositifs d’énergie solaire .
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on “N-(3-methoxyphenyl)-3-nitrobenzamide” could include further studies on its synthesis, properties, and potential applications. For instance, it could be interesting to explore its potential use in medicinal chemistry, given the biological activity of many nitrobenzamide and methoxyphenyl compounds .
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-20-13-7-3-5-11(9-13)15-14(17)10-4-2-6-12(8-10)16(18)19/h2-9H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUAHBNREGYOCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
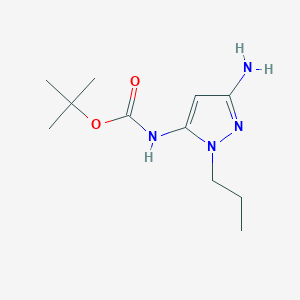
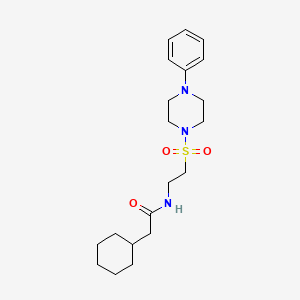
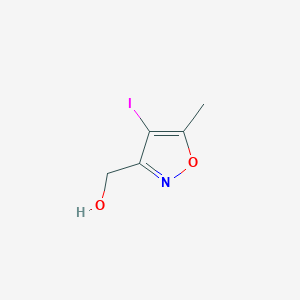
![N-(4-bromo-2-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2473934.png)
![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 3-methoxybenzoate](/img/structure/B2473935.png)
![2-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide](/img/structure/B2473936.png)
![4-ethoxy-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B2473938.png)
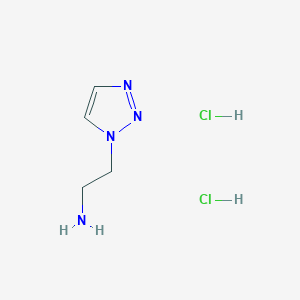

![[3-(Oxolan-3-yl)phenyl]methanol](/img/structure/B2473942.png)

![4-[(benzyloxy)methyl]-1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidine](/img/structure/B2473945.png)

![2-(4-nitrophenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2473949.png)
